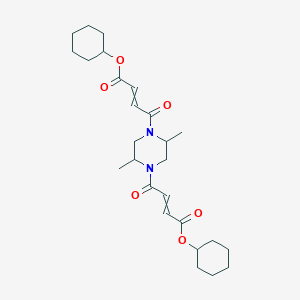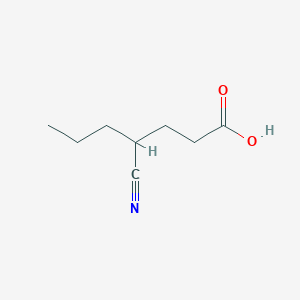
4-Cyanoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanoheptanoic acid is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of a cyano group (-CN) attached to the fourth carbon of a heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyanoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoheptanoic acid with sodium cyanide in a nucleophilic substitution reaction. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. Another method involves the hydrolysis of 4-cyanoheptanenitrile, which can be obtained through the reaction of 4-bromoheptane with sodium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Carboxyheptanoic acid.
Reduction: 4-Aminoheptanoic acid.
Substitution: Various substituted heptanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyanoheptanoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Comparaison Avec Des Composés Similaires
4-Cyanoheptanoic acid can be compared with other similar compounds, such as:
4-Cyanopentanoic acid: Similar structure but with a shorter carbon chain.
4-Cyanohexanoic acid: Similar structure but with a different carbon chain length.
4-Cyanobutanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific carbon chain length and the position of the cyano group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis and research.
Propriétés
| 95577-46-1 | |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-cyanoheptanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-7(6-9)4-5-8(10)11/h7H,2-5H2,1H3,(H,10,11) |
Clé InChI |
SDUVARGIUSLKPP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




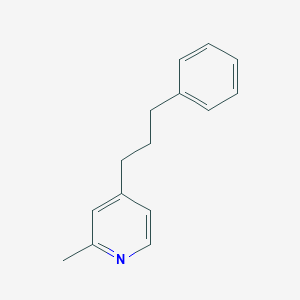
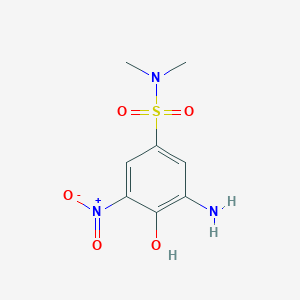
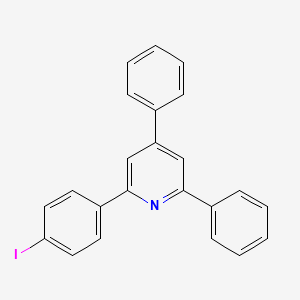

![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
